1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine
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Overview
Description
1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound belonging to the pyrazolopyrazine family These compounds are characterized by a fused ring system consisting of a pyrazole and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and propoxy groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-Phenyl-3-methyl-5-amino-pyrazole
- 1-Phenyl-3-methyl-5-propoxy-pyrazole
- 1-Phenyl-5-methoxy-1H-pyrazolo[3,4-b]pyrazine
Uniqueness: 1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine stands out due to its unique combination of a phenyl group and a propoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
87595-14-0 |
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Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
1-phenyl-5-propoxypyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C14H14N4O/c1-2-8-19-13-10-15-14-12(17-13)9-16-18(14)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |
InChI Key |
YACOBNLKJSURBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CN=C2C(=N1)C=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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